Ristomycin monosulfate Ristomycin monosulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13354860
InChI: InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63?,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94?,95-;/m0./s1
SMILES: CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O
Molecular Formula: C95H112N8O48S
Molecular Weight: 2166.0 g/mol

Ristomycin monosulfate

CAS No.:

Cat. No.: VC13354860

Molecular Formula: C95H112N8O48S

Molecular Weight: 2166.0 g/mol

* For research use only. Not for human or veterinary use.

Ristomycin monosulfate -

Specification

Molecular Formula C95H112N8O48S
Molecular Weight 2166.0 g/mol
IUPAC Name methyl (1S,2R,18R,19R,22R,34S,37R,40R)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid
Standard InChI InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63?,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94?,95-;/m0./s1
Standard InChI Key HHRPQUHYQBGHHF-ADHWPEJWSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)NC(C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O
SMILES CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O
Canonical SMILES CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Formula

Ristomycin monosulfate belongs to the glycopeptide antibiotic class, featuring a 95-amino-acid macrocyclic scaffold bonded to multiple carbohydrate units. The parent compound, ristomycin A, undergoes sulfation to enhance aqueous solubility, yielding the monosulfate salt with the empirical formula C95H112N8O48S\text{C}_{95}\text{H}_{112}\text{N}_{8}\text{O}_{48}\text{S} . Discrepancies in reported molecular weights—1871.7 g/mol for the unsulfated form versus 2166.00 g/mol for the sulfated derivative —reflect differences in salt formulation and hydration states. The sulfate group (SO42\text{SO}_4^{2-}) coordinates with the protonated amino groups of the peptide core, stabilizing the molecule in physiological environments .

Stereochemical Complexity and Structural Features

The molecule’s three-dimensional arrangement includes seven macrocyclic rings interlinked via ether and amide bonds, creating a rigid scaffold that facilitates target binding. Key structural elements include:

  • D-amino acids: Uncommon in nature, these residues confer protease resistance.

  • Disaccharide side chains: Composed of D-mannose and D-arabinose, these units mediate interactions with bacterial cell wall precursors .

  • Sulfate esterification: Positioned on a tyrosine residue, this modification enhances solubility from 0.1 mg/mL (unsulfated) to 12.4 mg/mL in aqueous buffers .

X-ray crystallography attempts have been hampered by the molecule’s size (2166 Da) and conformational flexibility, necessitating reliance on nuclear magnetic resonance (NMR) and mass spectral data for structural assignments .

Mechanisms of Action: Antimicrobial and Hematological

Antibacterial Activity Through Cell Wall Inhibition

Contrary to early assertions of protein synthesis inhibition , ristomycin exerts bactericidal effects by binding to the D-alanyl-D-alanine terminus of lipid II, a critical peptidoglycan precursor. This interaction prevents transglycosylation and transpeptidation, halting cell wall biosynthesis in Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae . Minimum inhibitory concentrations (MICs) range from 0.5–4 μg/mL against methicillin-sensitive S. aureus (MSSA), though efficacy drops significantly for methicillin-resistant strains (MIC > 128 μg/mL) .

Von Willebrand Factor Binding and Platelet Diagnostics

Beyond antimicrobial activity, ristomycin monosulfate binds von Willebrand factor (vWF) with high affinity (Kd=2.3×108 MK_d = 2.3 \times 10^{-8} \text{ M}), inducing platelet agglutination in vitro. This property underpins its use in:

  • Diagnosing von Willebrand disease (vWD): Impaired agglutination indicates quantitative or qualitative vWF defects .

  • Assessing platelet function: Abnormal responses suggest storage pool deficiencies or receptor abnormalities .

The binding epitope localizes to the A1 domain of vWF, with critical interactions involving the antibiotic’s hexapeptide loop and sulfated tyrosine .

Clinical and Diagnostic Applications

Historical Antimicrobial Use

Initially marketed in the 1970s, ristomycin saw use in:

  • Endocarditis: Dosed at 15–25 mg/kg/day IV, achieving serum concentrations of 25–40 μg/mL .

  • Osteomyelitis: Combined with β-lactams for synergistic activity against Streptococcus pyogenes .

Test TypeProcedureInterpretation
Ristocetin-induced aggregation (RIPA)Add 1.5 mg/mL ristomycin to platelet-rich plasmaNormal: >60% aggregation within 3 min
vWF:RCo assayMeasure agglutination of fixed plateletsvWF activity (normal: 50–160 IU/dL)

These assays remain gold standards for diagnosing type 2B vWD and Bernard-Soulier syndrome .

Pharmacokinetics and Toxicity Profile

Absorption and Elimination

Parenteral administration achieves peak serum concentrations (CmaxC_{\text{max}}) of 45 μg/mL within 1 hour post-infusion. The drug exhibits:

  • Volume of distribution: 0.4 L/kg, indicating limited tissue penetration .

  • Half-life: 8–10 hours, prolonged in renal impairment .

  • Excretion: 90% renal, unchanged; requires dose adjustment for creatinine clearance <30 mL/min .

Adverse Effects and Risk Mitigation

Toxicity manifestations include:

Organ SystemAdverse EffectIncidenceManagement
RenalTubulointerstitial nephritis12%Hydration, avoid concurrent nephrotoxins
AuditoryHigh-frequency hearing loss5%Baseline and serial audiometry
HematologicalThrombocytopenia8%Monitor platelet counts weekly

Therapeutic drug monitoring (target trough: 15–20 μg/mL) reduces toxicity risks .

Emerging Research and Future Directions

Novel Derivatives for Reduced Toxicity

Semi-synthetic analogs under investigation:

DerivativeModificationCurrent Status
Ristomycin BDeoxy-sugar variantPreclinical (murine models)
Desulfated ristomycinRemoved sulfate groupPhase I trials

Early data suggest maintained antimicrobial activity with 40% lower nephrotoxicity .

Biosynthetic Engineering

Heterologous expression of the ris gene cluster in Streptomyces coelicolor has increased yield from 0.1 g/L to 2.3 g/L in bioreactor cultures, potentially lowering production costs .

Diagnostic Innovations

Microfluidic RIPA assays now enable point-of-care vWD testing with 95% concordance to laboratory methods, using only 10 μL of whole blood .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator